N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of N-(1,3-benzothiazole-2-yl)-2-chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform.
Coupling Reaction: The benzothiazole derivative is then coupled with 4-chlorophenyl furan under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can occur on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various halogenated derivatives .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-substituted benzamides
- 2-[(4-chlorophenyl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide is unique due to its specific combination of benzothiazole, chlorophenyl, and furan moieties, which confer distinct antibacterial and antifungal properties .
Properties
Molecular Formula |
C24H15ClN2O2S |
---|---|
Molecular Weight |
430.9g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H15ClN2O2S/c25-17-9-5-15(6-10-17)20-13-14-21(29-20)23(28)26-18-11-7-16(8-12-18)24-27-19-3-1-2-4-22(19)30-24/h1-14H,(H,26,28) |
InChI Key |
VERSWLYRZMGSRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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